[2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate
Overview
Description
[2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a furan ring and a dimethylphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate 2-(3,4-dimethylphenyl)-2-oxoethyl acetate. This intermediate is then reacted with furan-2-carbonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The furan ring and the dimethylphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be harnessed for therapeutic purposes, such as the treatment of certain diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of [2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The furan ring and the dimethylphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [2-(3,4-Dimethylphenyl)-2-oxoethyl] acetate
- [2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(thiophene-2-carbonylamino)acetate
- [2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(pyridine-2-carbonylamino)acetate
Uniqueness
Compared to similar compounds, [2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate stands out due to its unique combination of a furan ring and a dimethylphenyl group. This structural feature enhances its reactivity and potential applications in various fields. The presence of the furan ring, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-11-5-6-13(8-12(11)2)14(19)10-23-16(20)9-18-17(21)15-4-3-7-22-15/h3-8H,9-10H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJJFCNJFRHWRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=CO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330624 | |
Record name | [2-(3,4-dimethylphenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809702 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
352671-95-5 | |
Record name | [2-(3,4-dimethylphenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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